molecular formula C8H18N2O2S B1406109 (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine CAS No. 1568031-81-1

(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine

Cat. No.: B1406109
CAS No.: 1568031-81-1
M. Wt: 206.31 g/mol
InChI Key: HHPBJTIVLGZBBO-MRVPVSSYSA-N
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Description

(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is a chiral piperazine derivative. Piperazine compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. The presence of the sulfonyl group and the chiral center at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral piperazine core. This can be achieved through the reaction of a suitable chiral amine with a piperazine derivative.

    Sulfonylation: The introduction of the propane-2-sulfonyl group is carried out using a sulfonyl chloride reagent under basic conditions. Common bases used include triethylamine or sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents and intermediates.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their function. The chiral center at the 2-position may also play a role in the compound’s biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

    (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine: The enantiomer of the compound, which may have different biological activities.

    1-(propane-2-sulfonyl)piperazine: Lacks the chiral center, which may affect its chemical and biological properties.

    2-methylpiperazine: Lacks the sulfonyl group, resulting in different reactivity and applications.

Uniqueness: (2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is unique due to the presence of both the chiral center and the sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₁₅N₃O₂S
  • Molecular Weight : 189.28 g/mol

This compound contains a piperazine ring with a sulfonyl group, which is known to enhance the reactivity and biological interaction capabilities of the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in observed biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria.
  • Anticancer Potential : There are indications that this compound could affect cancer cell proliferation, although detailed studies are required to elucidate this effect.

Antimicrobial Activity

Research has indicated that compounds similar to this compound display significant antimicrobial properties. For example, studies have shown that piperazine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Piperazine Derivative A3.12Staphylococcus aureus
Piperazine Derivative B12.5Escherichia coli

Study 1: Antimicrobial Efficacy

In a recent study investigating the antimicrobial activity of piperazine derivatives, this compound was evaluated alongside other derivatives. The study involved testing against a panel of pathogenic bacteria, revealing that while it showed moderate activity, further optimization could enhance its efficacy.

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of piperazine derivatives highlighted the potential for compounds like this compound to induce apoptosis in cancer cells. The study utilized various cancer cell lines and reported promising results that warrant further exploration into this compound's therapeutic applications.

Properties

IUPAC Name

(2R)-2-methyl-1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBJTIVLGZBBO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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